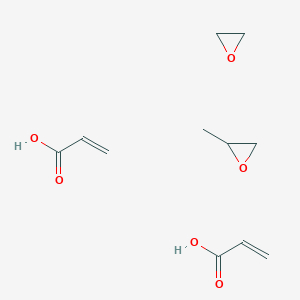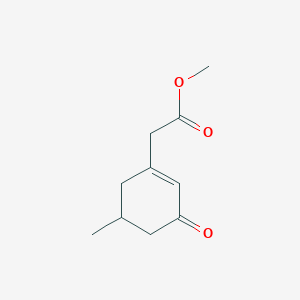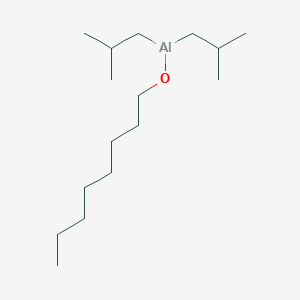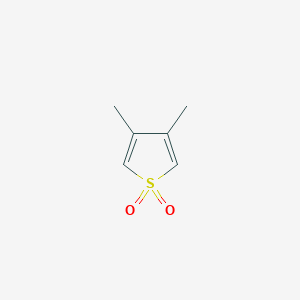
2-Methyloxirane;oxirane;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with di-2-propenoate (acrylate). It is widely used in industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, di-2-propenoate typically involves the polymerization of oxirane and methyl oxirane in the presence of di-2-propenoate. The reaction is usually catalyzed by a strong base such as potassium hydroxide (KOH) or a coordinative dimetalcyanide catalyst (DMC) to achieve high molecular weight polymers . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the polymerization process and achieve the desired polymer characteristics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers (oxirane, methyl oxirane, and di-2-propenoate) are continuously fed into the reactor. The reaction is carried out under controlled conditions to ensure consistent product quality. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
Oxirane, methyl-, polymer with oxirane, di-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others to tailor its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome of the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the polymer’s performance in various applications.
Scientific Research Applications
Oxirane, methyl-, polymer with oxirane, di-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives due to its excellent biocompatibility and adhesive properties.
Mechanism of Action
The mechanism of action of oxirane, methyl-, polymer with oxirane, di-2-propenoate involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups interact with molecular targets, such as proteins or other polymers, through mechanisms like hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to exert its effects, such as enhancing adhesion, improving mechanical properties, or providing biocompatibility.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the di-2-propenoate component, resulting in different reactivity and applications.
Oxirane, 2-methyl-, oligomeric reaction products with oxirane, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another related compound with distinct properties due to the presence of different functional groups.
Uniqueness
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is unique due to the presence of the di-2-propenoate component, which imparts specific properties such as enhanced reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion, biocompatibility, and tailored chemical reactivity.
Properties
CAS No. |
52503-44-3 |
|---|---|
Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-methyloxirane;oxirane;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.C3H6O.C2H4O/c2*1-2-3(4)5;1-3-2-4-3;1-2-3-1/h2*2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2 |
InChI Key |
NMEFMOBNHSKQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=CC(=O)O.C=CC(=O)O.C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)

![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)

![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
